molecular formula C12H18N2OS B2981925 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea CAS No. 1208760-62-6

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea

Cat. No.: B2981925
CAS No.: 1208760-62-6
M. Wt: 238.35
InChI Key: UELRVKYDHCCLPT-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea is a chemical compound characterized by its unique structure, which includes a cyclohexyl group attached to a thiophen-3-ylmethyl group and a urea moiety

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with cyclohexylamine and thiophen-3-carboxylic acid

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient catalytic processes and optimized reaction conditions to increase yield and reduce by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the urea nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation: Thiophene derivatives

  • Reduction: Cyclohexylamine derivatives

  • Substitution: Various substituted ureas

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound finds applications in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea is unique due to its specific structural features. Similar compounds include:

  • 1-Cyclohexyl-3-(thiophen-2-ylmethyl)urea: Similar structure but with a different position of the thiophenyl group.

  • 1-Cyclohexyl-3-(benzyl)urea: Similar urea structure but with a benzyl group instead of a thiophenyl group.

These compounds share similarities in their core structure but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-cyclohexyl-3-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c15-12(13-8-10-6-7-16-9-10)14-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELRVKYDHCCLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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